molecular formula C21H20ClN3O3 B2700942 N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898454-69-8

N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2700942
CAS No.: 898454-69-8
M. Wt: 397.86
InChI Key: KCZCIBVANNHECG-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a novel organic compound characterized by its complex chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. Starting materials such as 4-chlorophenethylamine and specific tricyclic ketones undergo condensation and cyclization reactions under controlled temperatures and pressures. Critical reagents like oxidizing agents, reducing agents, and catalytic systems are employed to optimize yield and purity.

Industrial Production Methods

Industrial-scale production hinges on optimizing reaction scalability, minimizing by-products, and efficient use of raw materials. Techniques like continuous-flow chemistry, automated reactors, and green chemistry principles are often employed to ensure sustainable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative processes to introduce additional functional groups.

  • Reduction: Targeted reduction reactions may modify specific structural elements, altering the compound's chemical and physical properties.

  • Substitution: The compound's halogenated aromatic ring can participate in various nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include potassium permanganate, and hydrogen peroxide under acidic or basic conditions.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently utilized.

  • Substitution Reagents: Halide sources and catalysts like palladium or nickel complexes assist in substitution reactions.

Major Products

Depending on the reaction conditions, major products may include modified tricyclic derivatives, ring-opened structures, or halogenated intermediates tailored for specific applications.

Scientific Research Applications

N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has a broad range of scientific research applications:

  • Chemistry: Used as a precursor for synthesizing advanced materials and studying reaction mechanisms.

  • Medicine: Investigated for therapeutic potential in treating specific medical conditions, including neurodegenerative diseases.

  • Industry: Utilized in the development of specialized polymers, coatings, and as an intermediate in manufacturing complex pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily binding to specific receptors or inhibiting enzymatic pathways. This may involve complexing with active sites, altering protein conformations, or disrupting cellular signaling pathways. Detailed studies reveal the precise molecular mechanisms and pathways involved, enhancing our understanding of its biological activity.

Comparison with Similar Compounds

Unique Characteristics

Compared to other compounds with similar structures, N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide stands out due to its distinctive tricyclic framework and specific substituent pattern, contributing to its unique chemical and biological properties.

List of Similar Compounds

  • N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}methanediamide

  • 2-(4-chlorophenyl)-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanamide

  • N'-[2-(4-bromophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

By examining these compounds and their derivatives, researchers can better understand structure-activity relationships and harness their properties for various applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-16-5-3-13(4-6-16)7-8-23-20(27)21(28)24-17-10-14-2-1-9-25-18(26)12-15(11-17)19(14)25/h3-6,10-11H,1-2,7-9,12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCIBVANNHECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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